2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, including the formation of the benzofuro[3,2-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzofuro[3,2-d]pyrimidine core through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of the p-tolyl and 4-fluorobenzyl groups through substitution reactions.
Amidation: Formation of the acetamide moiety through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide include:
- 2-(2,5-dioxo-1-p-tolyl-pyrrolidin-3-ylsulfanyl)-benzoic acid
- 2-(2,5-dioxo-1-o-tolyl-pyrrolidin-3-ylsulfanyl)-benzoic acid
- 2-(2,5-dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzofuro[3,2-d]pyrimidine core and the presence of both p-tolyl and 4-fluorobenzyl groups. These structural elements may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H20FN3O4 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H20FN3O4/c1-16-6-12-19(13-7-16)30-25(32)24-23(20-4-2-3-5-21(20)34-24)29(26(30)33)15-22(31)28-14-17-8-10-18(27)11-9-17/h2-13H,14-15H2,1H3,(H,28,31) |
InChI Key |
YNGYNVDFNXNLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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